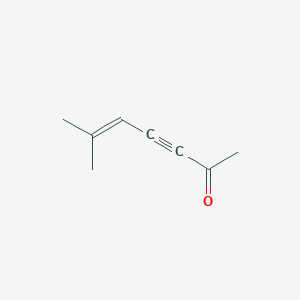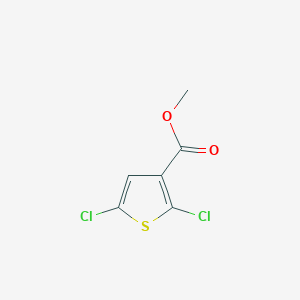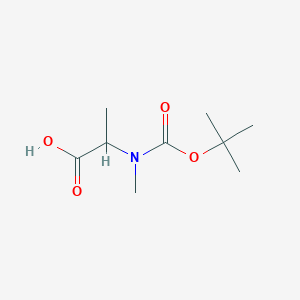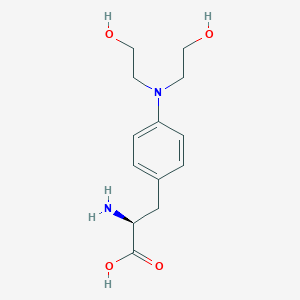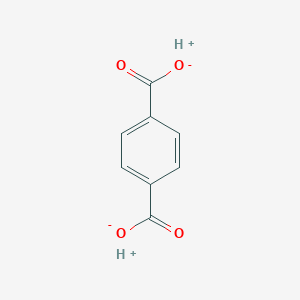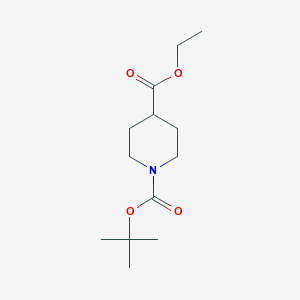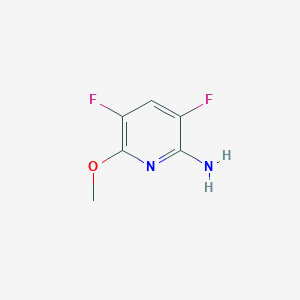
3,5-Difluoro-6-methoxypyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-6-methoxypyridin-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyridine derivative and has the chemical formula C6H6F2N2O.
Aplicaciones Científicas De Investigación
3,5-Difluoro-6-methoxypyridin-2-amine has been studied for its potential applications in medicinal chemistry. It has been found to have antimicrobial properties and has been tested against various bacterial and fungal strains. In addition, it has been studied for its potential as an anti-cancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-6-methoxypyridin-2-amine is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes that are involved in cell division and growth. It also induces oxidative stress in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,5-Difluoro-6-methoxypyridin-2-amine has a low toxicity profile and does not cause significant side effects. It has been found to be well-tolerated in animal studies and has not shown any adverse effects on vital organs such as the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-Difluoro-6-methoxypyridin-2-amine in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for the study of 3,5-Difluoro-6-methoxypyridin-2-amine. One area of research is to further investigate its potential as an anti-cancer agent. Studies could focus on optimizing its use in combination with other drugs or exploring its use in different types of cancer.
Another area of research is to explore its potential as an antimicrobial agent. Studies could focus on testing its efficacy against different bacterial and fungal strains and optimizing its use in combination with other drugs.
In addition, further studies could be conducted to understand its mechanism of action and to optimize its use in lab experiments.
Conclusion:
In conclusion, 3,5-Difluoro-6-methoxypyridin-2-amine is a chemical compound that has potential applications in the field of medicinal chemistry. It has been studied for its antimicrobial and anti-cancer properties and has been found to have a low toxicity profile. Further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Propiedades
Número CAS |
141452-93-9 |
|---|---|
Nombre del producto |
3,5-Difluoro-6-methoxypyridin-2-amine |
Fórmula molecular |
C6H6F2N2O |
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
3,5-difluoro-6-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H6F2N2O/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H2,9,10) |
Clave InChI |
YWLKAFGEUTZNTH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=N1)N)F)F |
SMILES canónico |
COC1=C(C=C(C(=N1)N)F)F |
Sinónimos |
2-Pyridinamine,3,5-difluoro-6-methoxy-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


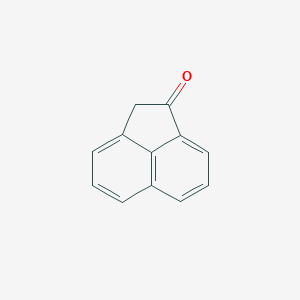
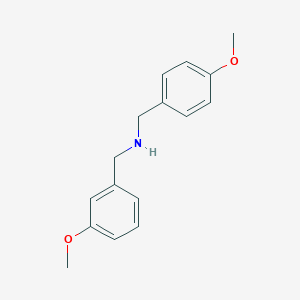
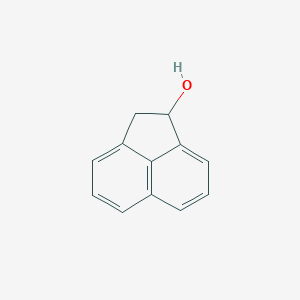
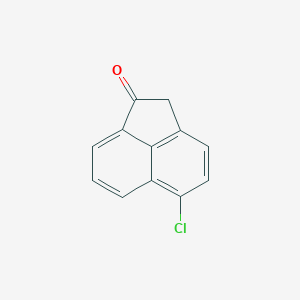
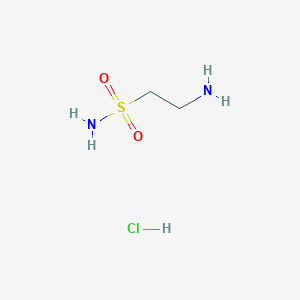
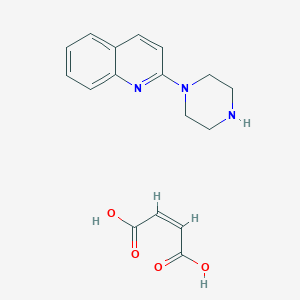
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)
